molecular formula C11H8FNO B8119340 6-FLuoronaphthalene-2-carboxamide

6-FLuoronaphthalene-2-carboxamide

Cat. No.: B8119340
M. Wt: 189.19 g/mol
InChI Key: YXNVATIHLHJHOI-UHFFFAOYSA-N
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Description

6-Fluoro-2-naphthoic acid (CAS: 5043-01-6) is a fluorinated derivative of naphthalene with a carboxylic acid functional group at the 2-position and a fluorine substituent at the 6-position. Its molecular formula is C₁₁H₇FO₂, with a molecular weight of 190.17 g/mol . Key physical properties include a melting point of 242–246 °C, a boiling point of 336.4 °C at standard pressure, and a density of 1.355 g/cm³. The compound exhibits moderate polarity due to the carboxylic acid group, influencing its solubility in polar solvents. It is used in pharmaceutical and materials science research, particularly as a building block for synthesizing fluorinated aromatic compounds .

Properties

IUPAC Name

6-fluoronaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNVATIHLHJHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)F)C=C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoronaphthalene-2-carboxamide typically involves the fluorination of naphthalene derivatives followed by the introduction of the carboxamide group. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoronaphthalene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Derivatives with different functional groups replacing the fluorine atom.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Coupling: Biaryl compounds.

Scientific Research Applications

Pharmaceutical Applications

6-Fluoronaphthalene-2-carboxamide has emerged as a promising candidate in drug development, particularly for its potential anticancer properties. Research indicates that it may inhibit critical enzymes involved in cancer cell proliferation:

  • Enzyme Inhibition : It has been shown to inhibit dihydroorotate dehydrogenase, an enzyme important in the de novo pyrimidine nucleotide biosynthesis pathway. This inhibition can lead to reduced levels of uridine and cytidine triphosphates, which are crucial for nucleic acid synthesis and cellular proliferation.
  • Analgesic Properties : Compounds related to this compound have been identified as potent antagonists of voltage-gated ion channels, leading to potential applications in pain management. These compounds exhibit good absorption, low toxicity, and favorable pharmacokinetic profiles, making them suitable for treating various pain conditions, including neuropathic pain .
  • Antiviral Activity : The introduction of fluorine into naphthalene derivatives enhances their biological activity. Recent studies have focused on designing naphthalene-based inhibitors targeting SARS-CoV proteins, suggesting that 6-fluoronaphthalene derivatives could be effective against viral infections .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules:

  • Synthesis of Novel Compounds : Its unique structure allows for the modification and synthesis of various derivatives that can be used in pharmaceutical applications. For instance, it can be used in the preparation of chiral building blocks essential for drug development .
  • Liquid Crystalline Materials : The compound's properties allow it to be utilized in liquid crystal technology. Its ability to form ordered phases makes it suitable for developing materials used in displays and sensors.

Material Science

The physical properties of this compound make it valuable in material science:

  • Liquid Crystal Displays (LCDs) : The compound can be incorporated into liquid crystal formulations due to its high birefringence and low viscosity. This application is critical for enhancing the performance of LCDs by improving response times and reducing power consumption .

Case Studies and Research Findings

Application AreaStudy/Research Findings
Anticancer ResearchInhibition of dihydroorotate dehydrogenase leading to reduced nucleotides essential for cancer cell growth.
Pain ManagementEffective ion channel antagonists with low toxicity and good pharmacokinetics for treating various pain types .
Antiviral DevelopmentDesign of naphthalene-based inhibitors targeting SARS-CoV proteins with promising antiviral activity .
Material ScienceUtilization in LCDs due to high birefringence; enhances display performance .

Mechanism of Action

The mechanism of action of 6-fluoronaphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzyme activity by forming hydrogen bonds with the active site residues. The fluorine atom enhances the compound’s binding affinity and specificity by participating in electrostatic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional similarities of 6-fluoro-2-naphthoic acid to other naphthalene derivatives allow for comparative analysis of their properties and applications. Below is a detailed comparison:

Structural Analogues and Functional Group Variations

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Position) Functional Group Melting Point (°C) Key Applications/Properties
6-Fluoro-2-naphthoic acid C₁₁H₇FO₂ 190.17 F (6) Carboxylic acid (2) 242–246 Pharmaceutical intermediates
6-Amino-N-methylnaphthalene-2-sulfonamide C₁₁H₁₂N₂O₂S 236.29 NH₂ (6), CH₃ (sulfonamide) Sulfonamide (2) N/A Potential sulfa drug derivatives
6-Hydroxy-2-naphthoic acid C₁₁H₈O₃ 188.18 OH (6) Carboxylic acid (2) N/A Dye synthesis, polymer precursors

Notes:

  • 6-Fluoro-2-naphthoic acid vs. 6-hydroxy-2-naphthoic acid : Fluorine’s electronegativity increases the acidity of the carboxylic acid group compared to the hydroxyl substituent in 6-hydroxy-2-naphthoic acid. This enhances its stability in acidic environments and utility in electrophilic substitution reactions .
  • 6-Fluoro-2-naphthoic acid vs. However, the fluorine substituent in the former improves metabolic stability in drug candidates .

Physicochemical Properties

  • Solubility : The carboxylic acid group in 6-fluoro-2-naphthoic acid confers higher water solubility compared to its sulfonamide counterpart, which is more lipophilic due to the methyl group .
  • Thermal Stability : 6-Fluoro-2-naphthoic acid’s high melting point (242–246 °C) suggests strong intermolecular hydrogen bonding, whereas the sulfonamide derivative’s melting point is undocumented but likely lower due to reduced symmetry .

Research Findings and Trends

  • Pharmaceutical Relevance : Fluorinated naphthalenes like 6-fluoro-2-naphthoic acid are prioritized in drug discovery for their enhanced bioavailability and resistance to oxidative degradation .
  • Material Science : The hydroxy and carboxylic acid derivatives are used in liquid crystal polymers, whereas sulfonamides find niche roles in covalent organic frameworks (COFs) .

Biological Activity

6-Fluoronaphthalene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and specific case studies.

Chemical Structure and Properties

This compound features a fluorine atom attached to a naphthalene ring, which is known to influence its biological properties. The presence of the carboxamide group (-NHCO-) is significant as it is commonly associated with various pharmacological activities, including antimicrobial and anticancer effects.

Anticancer Activity

Recent studies have evaluated the anticancer potential of compounds related to this compound. For instance, a review highlighted that certain naphthalene derivatives exhibit cytotoxicity against colorectal cancer (CRC) cells. Compound 12 , structurally similar to this compound, induced G2/M phase arrest in HCT-116 cells, leading to increased cell death via a mechanism involving β-tubulin targeting and reactive oxygen species (ROS) generation .

Table 1: Anticancer Activity of Naphthalene Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundHCT-116TBDG2/M phase arrest, ROS production
Compound 12HCT-1160.09Anti-microtubule activity
Compound 16lHuH70.09Inhibits VEGFR-2 kinase

Antimicrobial Activity

The antimicrobial properties of naphthalene derivatives have also been explored. A study demonstrated that certain naphthalene-1-carboxanilides showed promising activity against Mycobacterium avium subsp. paratuberculosis, with some compounds exhibiting two-fold higher efficacy than standard antibiotics like rifampicin . The structure-activity relationship indicated that modifications in the naphthalene structure could enhance antimicrobial potency while maintaining low toxicity against human cell lines.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Cytotoxicity : Induces apoptosis in cancer cells through cell cycle arrest and ROS generation.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Ion Channel Modulation : Some studies suggest that compounds with similar structures can act as antagonists for various ion channels, potentially providing analgesic effects .

Case Study: Cytotoxic Evaluation

A specific investigation into the cytotoxic effects of naphthalene derivatives revealed that compounds with fluorine substitutions exhibited enhanced potency against several cancer cell lines compared to their non-fluorinated counterparts. For example, the presence of fluorine was shown to significantly improve binding affinity to target proteins involved in cell proliferation .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of naphthalene derivatives against resistant strains of bacteria. The results indicated that certain derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development into new antibiotic agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Fluoronaphthalene-2-carboxamide, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves fluorination of naphthalene precursors or coupling reactions. For example:

  • Acylation : Reacting 6-fluoronaphthalene-2-carboxylic acid with an amine using coupling agents like EDCI/HOBt. Temperature (0–25°C) and anhydrous conditions are critical to avoid side reactions .
  • Fluorination : Direct fluorination via electrophilic substitution (e.g., using Selectfluor™) on naphthalene-2-carboxamide derivatives. Solvent polarity (e.g., DMF vs. acetonitrile) impacts regioselectivity .
    • Data Table :
MethodKey Reagents/ConditionsYield RangeReference
AcylationEDCI, HOBt, DCM, 0–25°C60–75%
Electrophilic FluorinationSelectfluor™, MeCN, reflux40–55%

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Recrystallization : Use polar aprotic solvents (e.g., DMSO/water mixtures) to exploit solubility differences. Slow cooling improves crystal purity .
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) separates fluorinated byproducts. TLC monitoring (Rf = 0.3–0.5) ensures target isolation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F}-NMR identifies fluorine substitution patterns (δ = -110 to -115 ppm for aromatic F). 1H^{1}\text{H}-NMR confirms carboxamide proton signals (δ 8.2–8.5 ppm) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI-MS detect [M+H]+^+ ions (theoretical m/z ≈ 245) .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence the carboxamide’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • The fluorine atom deactivates the naphthalene ring, reducing electrophilic substitution but enhancing oxidative coupling (e.g., Suzuki-Miyaura). Use Pd(PPh3_3)4_4 catalyst with arylboronic acids in THF/Na2_2CO3_3 (80°C). Monitor via 19F^{19}\text{F}-NMR for regiochemical fidelity .

Q. How can computational modeling (e.g., DFT calculations) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Studies : Optimize geometry at B3LYP/6-31G(d) level to calculate Fukui indices. Higher electrophilicity at C-1 and C-3 positions guides nucleophilic attack predictions .
  • Solvent Effects : COSMO-RS simulations in polar solvents (e.g., DMSO) show increased activation energy barriers, aligning with experimental kinetics .

Q. What strategies resolve contradictions in reported spectroscopic data for fluorinated naphthalene carboxamides?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference 13C^{13}\text{C}-NMR shifts with crystallographic data (e.g., CCDC entries) to validate assignments. Discrepancies often arise from solvent-induced shifts .
  • Controlled Replication : Reproduce synthesis/purification steps under standardized conditions (e.g., IUPAC protocols) to isolate batch-specific artifacts .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves and safety goggles; avoid inhalation of fine powders.
  • Storage : Keep in amber glass vials under nitrogen (20°C) to prevent hydrolysis. Refer to SDS data for toxicity profiles (e.g., LD50_{50} > 500 mg/kg in rodents) .

Applications in Research

Q. How is this compound utilized in studying enzyme inhibition mechanisms?

  • Methodological Answer :

  • Kinetic Assays : Use fluorescence quenching (λex_{ex} = 280 nm) to monitor binding to trypsin-like proteases. IC50_{50} values correlate with fluorine’s electronegativity .
  • Molecular Docking : AutoDock Vina simulations predict binding poses in enzyme active sites, validated by X-ray crystallography .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-FLuoronaphthalene-2-carboxamide
Reactant of Route 2
6-FLuoronaphthalene-2-carboxamide

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